1,6-Dimethylquinolinium
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N+ |
|---|---|
Molecular Weight |
158.22g/mol |
IUPAC Name |
1,6-dimethylquinolin-1-ium |
InChI |
InChI=1S/C11H12N/c1-9-5-6-11-10(8-9)4-3-7-12(11)2/h3-8H,1-2H3/q+1 |
InChI Key |
QUORMURWHKGBME-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)[N+](=CC=C2)C |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,6 Dimethylquinolinium and Its Derivatives
Direct Synthesis Approaches to 1,6-Dimethylquinolinium Salts
Direct synthesis methods provide the most straightforward access to the this compound scaffold. These approaches typically begin with a pre-functionalized quinoline (B57606) precursor and achieve the target compound in a single, efficient step.
The most common and direct route to this compound salts is the N-alkylation of 6-methylquinoline (B44275). sigmaaldrich.com This reaction involves the treatment of the 6-methylquinoline precursor with a suitable methylating agent. The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent to form the quaternary ammonium (B1175870) salt. google.com
Common alkylating agents for this transformation include methyl iodide and dimethyl sulfate. google.com The reaction can be performed under various conditions, including conventional heating or microwave irradiation, which can significantly reduce reaction times. researchgate.netresearchgate.netmdpi.com For instance, the reaction of a methylquinoline with a methylating agent like iodomethane (B122720) can be carried out under reflux, often resulting in high yields of the corresponding 1-methylquinolinium (B1204318) salt. nih.gov The resulting salt, typically a solid, can be purified by washing with a non-polar solvent like ether or by recrystallization. researchgate.netnih.gov
| Precursor | Alkylating Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Methylquinoline | Iodomethane | Microwave, 130°C, 5 min | 98% | researchgate.net |
| 4-Methylquinoline | Iodoethane | Microwave, 130°C, 5 min | 70% | researchgate.net |
| 4-Methylquinoline | Iodomethane | Reflux, overnight | 98% | nih.gov |
| 6-Bromo-2-methylisoquinoline | Iodomethane | Microwave, 95°C, 30 min | - | unimib.it |
This table presents data for analogous N-alkylation reactions of methyl-substituted quinolines and isoquinolines to illustrate the general methodology.
Once formed, this compound salts can serve as key intermediates in condensation reactions to build more complex molecular architectures, particularly polymethine and cyanine (B1664457) dyes. A condensation reaction is a process where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. numberanalytics.comiupac.org
In this context, the methyl group at the 2- or 4-position of the quinolinium ring is activated by the positively charged nitrogen atom, making its protons acidic. In the presence of a base, such as piperidine (B6355638), this methyl group can be deprotonated to form a highly reactive nucleophilic intermediate. google.com This nucleophile can then attack an electrophilic carbonyl compound, such as an aldehyde, in a condensation reaction. google.com For example, 6-methoxy-1,2-dimethylquinolinium triflate has been shown to react with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde in the presence of piperidine under reflux to yield a vinyl-substituted quinolinium dye. google.com This type of reaction is fundamental to the synthesis of a wide array of dyes where the quinolinium moiety acts as a terminal heterocyclic unit. researchgate.net
Multistep Synthetic Routes for Substituted this compound Systems
The synthesis of highly functionalized or complex this compound derivatives often requires multistep synthetic routes. These pathways allow for the careful and sequential introduction of various substituents that would not be achievable through direct synthesis. An illustrative example is the synthesis of analogues of the trypanocidal agent "Antrycide," which features a 1,2-dimethylquinolinium core linked to a dimethylpyrimidinium moiety. rsc.orgrsc.org
The synthesis of these complex diquaternary salts involves building a complex precursor molecule before the final quaternization steps. For example, the synthesis of 4-amino-6-(4-amino-1,6-dimethylpyrimidinium-2-amino)-1,2-dimethylquinolinium salts starts from a pre-built 4-amino-6-(pyrimidylamino)-2-methylquinoline base. rsc.org This complex base is then treated with a methylating agent, such as methyl iodide, to quaternize the nitrogen atoms on both the quinoline and pyrimidine (B1678525) rings, yielding the final, highly substituted product. rsc.org This strategy of late-stage quaternization is crucial when dealing with sensitive functional groups or when specific regioselectivity of methylation is required.
Mechanistic Investigations of this compound Formation Reactions
Understanding the mechanism of reactions involving quinolinium salts is crucial for optimizing reaction conditions and predicting product outcomes. A key mechanistic feature of quinolinium salts in basic media is the formation of a "pseudo base". arkat-usa.org When a 1-alkylquinolinium salt is treated with a base, it can reversibly add a hydroxide (B78521) ion, typically at the 2-position, to form a neutral carbinolamine intermediate. arkat-usa.org
This carbinolamine exists in a tautomeric equilibrium with its ring-opened form, a 2-aminocinnamaldehyde derivative. arkat-usa.org The formation of this aldehyde intermediate is significant. The aldehyde's carbonyl group is an electrophilic site, and the molecule as a whole is an electrophilic alkene. This intermediate can then undergo further reactions. For instance, in the context of condensation reactions used to form dyes (as described in 2.1.2), the base used (e.g., piperidine) deprotonates the active methyl group of another quinolinium salt molecule. The resulting carbanion then acts as a nucleophile, attacking the electrophilic site of the ring-opened aldehyde intermediate, leading to a new carbon-carbon bond and, after dehydration, the final condensation product. This stepwise addition-elimination mechanism is characteristic of many condensation reactions. iupac.org
Advanced Spectroscopic and Structural Characterization of 1,6 Dimethylquinolinium Compounds
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. Despite the synthesis of salts such as 1,6-dimethylquinolinium 4-methylbenzenesulfonate (B104242) and this compound methosulfate, detailed single-crystal X-ray diffraction data, including unit cell dimensions and space group, for a this compound compound could not be found in the surveyed scientific literature. researchgate.netuantwerpen.bearkat-usa.org Research in this area has often focused on derivatives, and in some cases, obtaining crystals of sufficient quality for X-ray analysis has proven challenging. uantwerpen.be
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity and chemical environment of each atom in a molecule can be determined.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound 4-methylbenzenesulfonate has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). uantwerpen.be The signals from the quinolinium core are shifted downfield, which is characteristic of protons attached to an electron-deficient aromatic system.
The detailed assignments reveal the distinct chemical environment of each proton. For instance, the proton at the C2 position (adjacent to the quaternary nitrogen) is expected to be the most deshielded among the ring protons. The methyl group attached to the nitrogen (N-CH₃) and the methyl group at the C6 position (C-CH₃) have characteristic singlet signals. In one study, the chemical shift for the C6-methyl group protons in this compound 4-methylbenzenesulfonate was reported as 2.607 ppm. uantwerpen.be A more detailed spectrum provided the following assignments. uantwerpen.be
Interactive ¹H NMR Data Table for this compound 4-methylbenzenesulfonate in DMSO-d6
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.39 | d | 5.2 | H-2 |
| 9.11 | d | 8.8 | H-4 |
| 8.32 | s | - | H-5 |
| 8.29 | d | 8.8 | H-8 |
| 8.16 | dd | 8.8, 1.6 | H-7 |
| 8.01 | d | 8.8 | H-3 |
| 4.57 | s | - | N-CH₃ (1-position methyl) |
| 2.61 | s | - | C-CH₃ (6-position methyl) |
| 7.45 | d | 8.0 | Tosylate anion protons |
| 7.08 | d | 8.0 | Tosylate anion protons |
| 2.26 | s | - | Tosylate anion methyl protons |
Data sourced from Jeong et al., Dyes and Pigments, 2015. uantwerpen.be Note: Italicized entries correspond to the 4-methylbenzenesulfonate (tosylate) counter-anion.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aliphatic, aromatic, carbonyl). Despite the reporting of ¹H NMR data, specific experimental ¹³C NMR data for this compound salts were not found in the reviewed literature.
Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light, offering insights into its excited state properties.
Scientific studies involving the this compound moiety have primarily focused on its use as an electron-acceptor group in larger, more complex chromophores designed for applications like nonlinear optics. uantwerpen.be These studies report the absorption and emission properties of the final derivative compounds. While these properties are influenced by the quinolinium core, the spectra are dominated by the extended π-conjugated system of the full chromophore. Data for the absorption and fluorescence spectra of the simple, unsubstituted this compound cation were not detailed in the surveyed research. uantwerpen.be
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.
The molecular formula of the this compound cation is C₁₁H₁₂N⁺. The calculated monoisotopic mass for this cation is 158.0964 Da. While some research indicates that accurate mass measurements were performed on related materials, specific experimental mass spectrometry data, including the observed molecular ion peak and fragmentation analysis for the this compound cation, were not available in the reviewed literature. researchgate.netarkat-usa.org
Surface Characterization Techniques for Supramolecular Assemblies
Surface-sensitive techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the topography and structure of these supramolecular systems at the micro- and nanoscale. bohrium.comnajah.edubohrium.com
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images that reveal information about its surface topography and composition. najah.edu In the context of quinolinium derivatives, SEM has been used to study the morphology of self-assembled films. For instance, in corrosion inhibition studies, quinoline (B57606) derivatives form protective films on metal surfaces, and SEM analysis provides direct visual evidence of the surface coverage and the modification of the metal's morphology after the inhibitor is applied. najah.edubohrium.com
Atomic Force Microscopy (AFM) provides three-dimensional surface profiles at very high resolution by scanning a sharp probe over the sample surface. bohrium.com It is particularly valuable for characterizing the surface roughness and the detailed morphology of adsorbed molecular layers. bohrium.combohrium.com AFM has been employed to confirm the formation of a protective film by quinolinium-based inhibitors on steel surfaces, showing a significant reduction in surface roughness compared to the corroded surface. bohrium.combohrium.com Furthermore, AFM can be used to characterize the size, shape, and organization of nanoparticles formed by the self-assembly of quinolinium derivatives with other molecules, such as 4-sulfonatocalix[n]arenes. researchgate.net
Together, these surface characterization techniques provide critical insights into how individual this compound-based molecules organize into larger, functional assemblies, revealing the structure and morphology that govern their macroscopic properties. bohrium.combohrium.com
Computational Chemistry and Theoretical Modeling of 1,6 Dimethylquinolinium Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is instrumental in predicting a wide range of molecular properties.
Quantum Chemical Calculations for Photophysical Property Prediction
Quantum chemical methods are essential for predicting the photophysical properties of molecules, which describe their behavior upon interaction with light. researchgate.netmdpi.comrug.nl This includes predicting fluorescence and phosphorescence characteristics, quantum yields, and excited-state lifetimes. nih.govrsc.org Such computational investigations are critical for designing molecules for applications in areas like organic light-emitting diodes (OLEDs) and sensors. researchgate.net A computational study on the photophysical properties of 1,6-dimethylquinolinium is absent from the literature.
Molecular Dynamics Simulations and Solvation Studies
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding how a molecule interacts with its environment, such as a solvent. researchgate.net Solvation studies can reveal how the solvent affects the molecule's conformation, stability, and properties. For ionic species like quinolinium salts, understanding their interaction with solvents like water is key to predicting their behavior in solution. nih.gov There are no published MD simulation or specific solvation studies for this compound.
Theoretical Investigations of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and photonics. nih.govmq.edu.audtic.mil Computational methods can predict NLO properties like the first hyperpolarizability (β), providing insight into a molecule's potential for applications such as second-harmonic generation. researchgate.netnih.gov These properties are often associated with molecules possessing a high degree of charge transfer. A theoretical investigation into the NLO properties of this compound has not been found.
Modeling of Supramolecular Interactions: Hydrogen Bonding and π-π Stacking in this compound Systems
Computational chemistry and theoretical modeling provide powerful tools to investigate the non-covalent interactions that govern the structure and properties of molecular systems. For the this compound cation, these methods can elucidate the nature and strength of its supramolecular interactions, specifically hydrogen bonding and π-π stacking. However, a review of the current scientific literature indicates a significant gap in dedicated computational studies focusing exclusively on the this compound cation's hydrogen bonding and π-π stacking phenomena.
For instance, computational studies on quinolone derivatives have provided detailed insights into the metric parameters of intramolecular hydrogen bonds, comparing them with experimental X-ray data. These studies often find that theoretical models can accurately reproduce geometric features such as bond lengths and angles. Similarly, research on the supramolecular assemblies of other substituted quinolinium salts has qualitatively described the presence of various hydrogen bonds (e.g., N–H···O, C–H···O) and π-π stacking interactions that stabilize their crystal packing.
Despite the availability of these methodologies and their application to analogous compounds, specific theoretical calculations detailing the hydrogen bonding and π-π stacking energies, optimized geometries of dimers or larger clusters, and analyses of the electronic contributions to these interactions for this compound are not present in the currently accessible body of research. Consequently, the generation of detailed, quantitative data tables for these interactions in this compound systems is not possible at this time. Further focused computational research would be necessary to provide the specific energetic and geometric details of its supramolecular chemistry.
Reactivity and Reaction Mechanisms of 1,6 Dimethylquinolinium
Redox Chemistry of Quinolinium Salts
The redox behavior of quinolinium salts, including 1,6-dimethylquinolinium, is a cornerstone of their chemical identity. The electron-deficient nature of the quaternary nitrogen atom makes the quinolinium ring system susceptible to reduction. Cyclic voltammetry studies on various quinolinium salts have shown reduction potentials ranging from -0.43 to -1.08 V, highlighting the influence of different structural features on their electrochemical properties. nih.gov This inherent redox activity underpins their role in various chemical and biological processes.
Quinolinium halochromates, such as quinolinium chlorochromate (QCC) and quinolinium fluorochromate (QFC), are a class of Cr(VI) reagents known for being mild and selective oxidizing agents in synthetic organic chemistry. asianpubs.orgasianpubs.org These reagents are generally more effective and selective under mild conditions compared to traditional Cr(VI) oxidants. asianpubs.org They are employed in the oxidation of a wide range of organic substrates, particularly alcohols. asianpubs.orgresearchgate.net
The mechanism of these oxidations typically involves the formation of a chromate (B82759) ester intermediate. This intermediate then decomposes in a rate-determining step to yield the oxidized product. researchgate.net For instance, the oxidation of alcohols to carbonyl compounds proceeds through this pathway. The kinetics of these reactions are often second-order, being first-order with respect to both the quinolinium halochromate and the alcohol. researchgate.net
Table 1: Comparison of Oxidizing Agents
| Reagent | Substrate | Product | Key Features |
|---|---|---|---|
| Quinolinium Chlorochromate (QCC) | Alcohols | Aldehydes/Ketones | Mild, selective, often involves chromate ester intermediate. asianpubs.orgresearchgate.net |
| Quinolinium Fluorochromate (QFC) | Alcohols | Aldehydes/Ketones | Versatile and effective reagent for selective oxidation under mild conditions. scispace.com |
Certain quinolinium derivatives can be bioreductively activated by enzymes. nih.gov Studies on nitro-substituted benzazolo[3,2-a]quinolinium salts (QSDs) show they are activated by reducing agents like xanthine (B1682287) oxidase and NADH dehydrogenase. nih.gov This activation process, often involving the reduction of a nitro group, can lead to the formation of reactive intermediates. scispace.com
Once activated, these reduced species can react with biological nucleophiles such as thiols. For example, QSDs react with glutathione (B108866) (GSH) under anaerobic conditions in the presence of xanthine oxidase. nih.gov The amount of GSH that reacts increases with the reduction potential of the quinolinium salt. This suggests that the reduced intermediates, rather than the parent compounds, are the primary reactants with thiols. nih.gov This pathway is significant as it provides a mechanism by which these compounds can exert biological effects. nih.govresearchgate.net
The reaction between quinolinium salts and 1,4-dihydronicotinamides, which are model compounds for NADH, serves as a valuable system for studying redox mechanisms. tandfonline.comtandfonline.com Quinolinium salts can readily oxidize N-alkyl-1,4-dihydronicotinamides at ambient temperature. tandfonline.com This reaction involves a hydrogen transfer from the dihydronicotinamide to the quinolinium salt, resulting in the formation of the corresponding oxidized nicotinamide (B372718) and a reduced dihydroquinoline. tandfonline.com
The mechanism of this reaction is often described as a hydride transfer. nih.gov However, depending on the specific reactants, multi-step processes involving an initial single-electron transfer (e-), followed by proton (H+) and a second electron transfer (e-), have also been proposed. nih.govcdnsciencepub.com The ease of this reaction highlights the oxidizing capability of the quinolinium cation. tandfonline.com
Table 2: Oxidation of 1,4-Dihydronicotinamides by Quinolinium Salts
| Quinolinium Salt Reactant | 1,4-Dihydronicotinamide Reactant | Solvent | Product (Oxidized Nicotinamide) Yield | Reference |
|---|---|---|---|---|
| N-Carboalkoxyquinolinium bromide | N-Benzyl-1,4-dihydronicotinamide | Ethanol (B145695) | High | tandfonline.com |
| N-Carbomethoxyquinolinium bromide | N-Benzyl-1,4-dihydronicotinamide | Chloroform | 92% | tandfonline.com |
Nucleophilic Attack and Addition Reactions on the Quinolinium Core
The electron-deficient nature of the quinolinium ring system, particularly due to the positively charged nitrogen, makes it an excellent electrophile. Consequently, it is highly susceptible to nucleophilic attack. arsdcollege.ac.in Nucleophiles preferentially attack the C2 and C4 positions of the quinoline (B57606) ring. arsdcollege.ac.inarkat-usa.org
A wide variety of nucleophiles participate in these reactions, leading to a diverse range of products. These reactions include:
Cycloadditions: Quinolinium salts undergo formal [3+2] cycloaddition reactions with electron-deficient alkenes in the presence of a base, yielding pyrrolo[1,2-a]quinoline (B3350903) derivatives. semanticscholar.orgresearchgate.net
Reaction with Enolates and Enamines: Nucleophilic attack by enolates or enamines on the quinolinium ring leads to the formation of complex, fused heterocyclic architectures. thieme-connect.com For example, the reaction of this compound with alkaline hydrogen peroxide proceeds via nucleophilic attack to ultimately yield 2-methylaminobenzaldehyde derivatives. arkat-usa.org
Dearomatization Reactions: The nucleophilic addition often results in the dearomatization of the heterocyclic ring. nih.govacs.org For instance, the reaction with Michael acceptors in the presence of a reducing agent like PhSiH₃ can lead to functionalized tetrahydroquinolines. nih.gov
These reactions are synthetically valuable for constructing complex nitrogen-containing heterocyclic systems from relatively simple quinolinium precursors. researchgate.netthieme-connect.com
Electrophilic Aromatic Substitution on Quinolinium Ring Systems
In contrast to nucleophilic attack, electrophilic aromatic substitution (SEAr) on the quinolinium ring system is less favorable. wikipedia.org The positively charged nitrogen atom strongly deactivates the heterocyclic (pyridine-like) ring towards attack by electrophiles. arsdcollege.ac.inlibretexts.org
As a result, electrophilic substitution occurs preferentially on the carbocyclic (benzene-like) ring. arsdcollege.ac.in The substitution typically yields a mixture of products, with the electrophile adding at the C5 and C8 positions. arsdcollege.ac.inlibretexts.org This regioselectivity is a consequence of the deactivating effect being transmitted throughout the ring system, making the benzene (B151609) portion more reactive by comparison. sinica.edu.tw Standard SEAr reactions like nitration and sulfonation follow this pattern. arsdcollege.ac.in
Radical Reaction Pathways Involving Quinolinium Species
Quinolinium species can also participate in reactions via radical pathways, often initiated by single-electron transfer (SET) processes. rsc.org Photoredox catalysis is a common method to initiate these reactions. rsc.orgmdpi.com
For example, visible-light photoredox catalysis can trigger the oxidation of N-benzylquinolinium salts. rsc.org In the presence of a ruthenium-based photocatalyst, the quinolinium ion can undergo a single electron transfer to form a C4-centered quinoline radical. This radical can then react with oxygen from the air to selectively form 4-quinolones. rsc.org This demonstrates how reaction conditions can switch the reactivity of the quinolinium salt from ionic pathways to radical pathways, leading to different products. rsc.org Another potential mechanism involves the reduction of the quinolinium salt by a reduced photocatalyst, generating a carbon-centered radical that can then engage in further reactions. mdpi.com
Kinetic and Mechanistic Elucidation Studies of this compound Reactions
Kinetic and mechanistic studies are fundamental to understanding the reactivity of the this compound cation. These investigations provide insights into reaction rates, pathways, and the factors that govern product formation. Research has focused on various reactions, including nucleophilic additions and oxidative ring-opening, to elucidate the underlying chemical principles.
Detailed Research Findings
Oxidative Ring-Opening Reaction
A notable reaction of 6-substituted 1-methylquinolinium (B1204318) salts, including the this compound cation, involves ring-opening upon treatment with alkaline hydrogen peroxide. arkat-usa.org This reaction yields substituted 2-aminobenzaldehydes. For instance, the reaction of 6-methyl-1-methylquinolinium salt (a this compound salt) under standard conditions produced 2-methylaminobenzaldehyde in a 54% yield, along with the corresponding N-formyl derivative in an 8% yield. arkat-usa.org The presence of a small amount of ethanol as a co-solvent is sometimes necessary due to the limited aqueous solubility of these salts. arkat-usa.org
The proposed mechanism for this transformation is a multi-step process (Scheme 1). arkat-usa.org It begins with the formation of a carbinolamine, often referred to as a 'pseudo base,' through the addition of a hydroxide (B78521) ion. arkat-usa.org This intermediate exists in a tautomeric equilibrium with the open-chain 2-aminocinnamaldehyde. arkat-usa.org The electrophilic alkene of the cinnamaldehyde (B126680) derivative then undergoes epoxidation by the peroxide, followed by oxidative degradation of the epoxide to afford the final 2-aminobenzaldehyde (B1207257) products. arkat-usa.org
Scheme 1: Proposed mechanism for the alkaline peroxide-induced ring opening of 6-substituted 1-methylquinolinium salts.
The nature of the substituent at the 6-position significantly influences the reaction outcome. While electron-donating groups like methyl (in this compound) and methoxy (B1213986) lead to good yields of the ring-opened products, a strong electron-withdrawing group like a nitro group at the same position prevents the ring-opening. Instead, the 6-nitroquinolinium salt exclusively forms the corresponding 2-quinolone in a 33% yield, highlighting the electronic control over the reaction pathway. arkat-usa.org
Table 1: Product Yields from the Reaction of 6-Substituted 1-Methylquinolinium Salts with Alkaline H₂O₂ Data sourced from a study on the ring-opening of quinolinium salts. arkat-usa.org
| 6-Substituent | 2-Methylaminobenzaldehyde Derivative Yield (%) | N-Formyl Derivative Yield (%) |
|---|---|---|
| -OCH₃ | 39 | 20 |
| -CH₃ | 54 | 8 |
| -NO₂ | 0 (2-Quinolone formed instead) | 0 |
Kinetics of Pseudobase Formation and Reduction
The initial step in many nucleophilic additions to quinolinium cations is the formation of a pseudobase. Kinetic and thermodynamic studies on related 1-methylquinolinium cations have revealed that the site of nucleophilic attack is subject to kinetic versus thermodynamic control. researchgate.net Upon basification, the C-2 pseudobase is typically the kinetically-controlled product, meaning it forms the fastest. researchgate.net However, depending on the substituents, the C-4 pseudobase may be the more thermodynamically stable species. researchgate.net For many quinolinium cations, equilibration between the C-2 and C-4 pseudobases occurs, with the latter being the more stable product in certain cases. researchgate.net
The reduction of quinolinium cations also shows regioselectivity dependent on the reducing agent. For a series of 1-methylquinolinium cations, reduction with 1-benzyl-1,4-dihydronicotinamide (B15336) resulted in the 1,4-dihydroquinoline (B1252258) as the kinetically controlled product. researchgate.net This preference for C-4 attack contrasts sharply with the kinetically preferred attack at C-2 observed in reductions using sodium borohydride (B1222165) or in the addition of hydroxide ions. researchgate.net These findings underscore how the nature of the nucleophile dictates the initial site of reaction, a key concept in understanding the reactivity of derivatives like this compound.
Table 2: Regioselectivity of Nucleophilic Attack on the Quinolinium Ring This table summarizes general findings from studies on 1-methylquinolinium cations, which are applicable to the this compound system. researchgate.net
| Nucleophile/Reagent | Kinetic Product (Initial Site of Attack) | Thermodynamic Product |
|---|---|---|
| Hydroxide Ion (OH⁻) | C-2 Adduct | C-4 Adduct (in some cases) |
| Borohydride (BH₄⁻) | C-2 Adduct | Not specified |
| Dihydronicotinamide | C-4 Adduct | Not specified |
Advanced Research in Supramolecular Chemistry and Self Assembly of 1,6 Dimethylquinolinium Salts
Design and Synthesis of 1,6-Dimethylquinolinium-Based Supramolecular Architectures
The design of supramolecular architectures using this compound cations begins with its synthesis, which is typically a straightforward and high-yield process. The primary method involves the quaternization of 6-methylquinoline (B44275). This reaction is generally achieved by treating 6-methylquinoline with a methylating agent, such as iodomethane (B122720) or methyl tosylate, to yield the corresponding this compound iodide or tosylate salt. A similar, well-established procedure is used for the synthesis of related compounds like 1,2-dimethylquinolinium iodide and 1,4-dimethylquinolinium iodide. acs.orglookchem.comnih.gov
Once synthesized, these salts serve as fundamental components or "synthons" in the construction of more complex supramolecular structures. yu.edu.jo The inherent positive charge on the quinolinium nitrogen atom and the delocalized π-system of the aromatic rings are key features that chemists exploit. By pairing the this compound cation with a variety of anions (e.g., halides, carboxylates, sulfonates), researchers can systematically design multi-component crystalline materials, often referred to as organic salts or cocrystals. yu.edu.jorsc.org The deliberate selection of the counter-anion is a critical design element, as its size, shape, and hydrogen bonding capability directly influence the resulting three-dimensional architecture. rsc.orgmdpi.com These tailored structures are pivotal for developing materials with specific optical or electronic properties.
Role of Noncovalent Interactions in Crystal Packing and Stability
Table 1: Key Noncovalent Interactions in Quinolinium Salt Assembly
| Interaction Type | Description | Role in Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding | Interactions involving hydrogen atoms bonded to electronegative atoms (e.g., C–H⋯O, C–H⋯Cl). | Directs the primary arrangement of cations and anions, forming robust networks. researchgate.netiucr.org |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of quinolinium moieties. | Stabilizes the crystal lattice by promoting face-to-face or offset stacking of the planar cations. iucr.orgresearchgate.net |
| C/N–H⋯π Contacts | An interaction where a C–H bond points towards the electron-rich face of a π-system. | Provides additional stability and helps to dictate the orientation of molecules within the crystal. researchgate.net |
Hydrogen Bonding Networks (N–H⋯O, O–H⋯O, N–H⋯Cl, C–H⋯O, C–H⋯N, C–H⋯Cl)
Hydrogen bonds are among the most influential forces in directing supramolecular assembly. nih.govuni-regensburg.de In the case of the this compound cation, the nitrogen atom is quaternized, meaning it lacks a proton to act as a hydrogen bond donor. Therefore, the dominant hydrogen bonding interactions involve the carbon-hydrogen (C–H) groups of the quinolinium ring and the methyl substituents acting as weak donors.
These C–H groups can form a variety of hydrogen bonds with suitable acceptor atoms on the anion or any co-crystallized solvent molecules. nih.gov Common examples observed in related quinolinium salts include:
C–H⋯O interactions: These occur when the anion is a carboxylate or sulfonate, where the oxygen atoms act as strong hydrogen bond acceptors. researchgate.netnih.gov
C–H⋯Cl interactions: In chloride salts, the chloride anion serves as the acceptor. researchgate.net
C–H⋯N interactions: These can occur if the anion contains a nitrogen acceptor atom. nih.gov
C–H⋯I interactions: Weak contacts between C-H groups and iodide anions have also been observed in the crystal structures of similar quinolinium iodide salts. iucr.org
The collective network of these numerous weak C–H⋯X bonds creates a robust and highly organized three-dimensional structure that significantly contributes to the thermodynamic stability of the crystal. researchgate.netnih.gov
The planar, electron-rich nature of the quinoline (B57606) ring system makes it highly susceptible to π-π stacking interactions. libretexts.orgnih.gov This type of interaction arises from the electrostatic and dispersion forces between the π-orbitals of adjacent aromatic rings and is a critical factor in the stabilization of the crystal structures of this compound salts. researchgate.netnih.govnih.gov
In the solid state, the quinolinium cations typically arrange themselves to maximize these favorable interactions, often adopting a parallel-displaced or "offset" stacking arrangement. libretexts.org This configuration helps to minimize electrostatic repulsion between the ring systems. The strength and geometry of these interactions are characterized by the centroid-to-centroid distance between the stacked rings. In closely related styryl-quinolinium iodide derivatives, this distance has been measured to be approximately 3.68 Å, while in N-ethylquinolinium triiodide, interplanar distances of 3.92 Å are observed, both of which are indicative of significant π-π stacking. iucr.orgresearchgate.net The nature of these stacking interactions can be profoundly influenced by the choice of anion, which in turn affects the material's properties. researchgate.net
In addition to hydrogen bonding and π-π stacking, C–H⋯π interactions provide further stability to the crystal lattice. This type of contact involves a C–H bond from a methyl group or the aromatic ring of one ion pointing towards the electron-rich face of the π-system of an adjacent quinolinium ring. researchgate.net
Crystal Engineering and Polymorphism Studies of this compound Salts
Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions. rsc.orgacs.org For this compound salts, this involves the deliberate selection of counter-anions and crystallization conditions to guide the self-assembly process towards a desired supramolecular architecture. rsc.org By strategically manipulating the hydrogen bonding, π-π stacking, and other noncovalent forces, it is possible to control the crystal packing and, consequently, the material's physical and chemical properties. rsc.org
A direct consequence of the subtle interplay of these noncovalent forces is the phenomenon of polymorphism, where a compound can exist in multiple distinct crystalline forms. rsc.org These polymorphs can exhibit different properties, such as solubility, stability, and solid-state luminescence. rsc.org Studies on related cationic systems have demonstrated that the choice of anion and solvent during crystallization can lead to the formation of different polymorphs or solvates (crystals containing solvent molecules). researchgate.netnih.gov For instance, the crystallization of a compound under different solvent polarities can yield different crystal structures. rsc.org The study of polymorphism in this compound salts is crucial for understanding how to control their solid-state properties and for the development of new materials with tailored functions.
Influence of Anion Species on Supramolecular Assembly and Properties
In the supramolecular chemistry of ionic salts, the anion plays a decisive role in determining the final structure and properties of the crystalline material. nih.govresearchgate.net The influence of the anion in this compound salts is multifaceted, arising from its size, shape, and ability to participate in noncovalent interactions. mdpi.comnih.gov
Different anions will interact with the this compound cation in distinct ways, leading to vastly different supramolecular assemblies. For example:
A small, spherical anion like chloride (Cl⁻) will primarily engage in localized C–H⋯Cl hydrogen bonds, potentially leading to a densely packed structure. researchgate.net
A larger, polyatomic anion like a carboxylate (e.g., acetate, HCOO⁻) or a sulfonate offers multiple hydrogen bond acceptor sites and can bridge several cations, forming complex 2D or 3D networks. researchgate.net
The shape of the anion can act as a template. A bulky or oddly shaped anion can force the cations to adopt a less common packing arrangement to accommodate it, significantly altering the π-π stacking geometry. mdpi.com
This anion-directed assembly has profound consequences for the material's properties. Research on analogous 7-amino-2,4-dimethylquinolinium salts has shown that their solid-state luminescent properties are highly sensitive to the anion species, with changes in the anion directly impacting the nature of the π-π stacking and thus the emission wavelength. researchgate.net Similarly, studies on other cationic dyes have confirmed that varying the counter-anion alters the crystal packing and can even determine whether the resulting crystal structure is centrosymmetric or non-centrosymmetric. acs.org Therefore, the rational selection of the anion is a powerful tool in the crystal engineering of this compound salts to create functional materials. nih.gov
Host-Guest Chemistry with this compound Frameworks
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized structures. researchgate.net A key area within this field is host-guest chemistry, which involves the complexation of a "guest" molecule within a larger "host" molecule. rsc.org The this compound cation, with its aromatic and charged nature, is an intriguing guest for various macrocyclic hosts. These interactions are driven by a combination of forces including hydrophobic effects, π-π stacking, ion-dipole interactions, and van der Waals forces. researchgate.netnih.gov The study of these complexes provides insights into molecular recognition and the development of functional supramolecular systems.
Interaction with Calixarenes
Calixarenes are macrocyclic compounds formed from phenolic units linked by methylene (B1212753) bridges, creating a basket-like shape with a defined cavity. acs.org Water-soluble derivatives, such as p-sulfonatocalix[n]arenes (SCXn), are particularly effective hosts for cationic and aromatic guests in aqueous solutions.
Detailed research has been conducted on the inclusion of 1-alkyl-6-alkoxy-quinolinium derivatives within p-sulfonatocalix ufsc.brarene (SCX4) and p-sulfonatocalix acs.orgarene (SCX6). acs.org While direct data for this compound is not specified, the behavior of close analogs like 1-methyl-6-methoxyquinolinium (C1C1OQ+) provides significant insights into the binding process.
The binding affinity of quinolinium derivatives to SCX4 is generally higher than to SCX6. acs.org This is attributed to a tighter fit within the smaller and more rigid cavity of SCX4, leading to more favorable enthalpic interactions. acs.org The primary driving forces for complexation are hydrophobic interactions and π-π stacking between the electron-rich quinolinium ring and the aromatic cavity of the calixarene (B151959). acs.org
¹H NMR studies have shown that the quinolinium ring is deeply included within the calixarene cavity. For SCX4, the orientation of the guest molecule is influenced by the substituents. In the case of analogs like 1-methyl-6-alkoxyquinolinium, the quinolinium ring and the N-methyl group are situated inside the cavity, while the alkoxy chain tends to remain outside, interacting with the aqueous environment. acs.org In contrast, the larger and more flexible cavity of SCX6 can more readily accommodate both the quinolinium core and its substituents. acs.org
Thermodynamic data obtained from isothermal titration calorimetry (ITC) for the complexation of quinolinium derivatives with SCX4 and SCX6 reveal that the process is enthalpically driven, with a penalty in entropy. acs.org The more exothermic enthalpy change for SCX4 complexation outweighs the less favorable entropy change, resulting in stronger binding. acs.org
Table 1: Thermodynamic Parameters for the Complexation of 1-Methyl-6-methoxyquinolinium (C1C1OQ+) with SCX4 and SCX6 at 298 K acs.org
| Host | Binding Constant (K, M⁻¹) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) |
| SCX4 | (1.3 ± 0.1) x 10⁵ | -29.2 ± 0.2 | -37.9 ± 0.3 | -8.7 |
| SCX6 | (1.6 ± 0.1) x 10⁴ | -24.0 ± 0.2 | -31.3 ± 0.4 | -7.3 |
This interactive table provides a summary of the key thermodynamic parameters. Users can sort the data by column.
Potential Interactions with Cyclodextrins and Cucurbiturils
While specific research on the inclusion of this compound within cyclodextrins and cucurbiturils is not extensively documented in the reviewed literature, the general principles of host-guest chemistry suggest that such interactions are feasible.
Cyclodextrins , which are cyclic oligosaccharides, possess a hydrophobic inner cavity and a hydrophilic exterior. arkat-usa.orgsigmaaldrich.com This structure makes them suitable for encapsulating hydrophobic guest molecules in aqueous solutions. arkat-usa.org The aromatic quinolinium core of this compound could potentially be included within the cavity of β-cyclodextrin or γ-cyclodextrin, driven primarily by hydrophobic interactions. The size of the cyclodextrin (B1172386) cavity would be a critical factor in determining the stability of such a complex. arkat-usa.org
Cucurbiturils are a family of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene bridges. core.ac.uk They are known for their ability to form highly stable complexes with cationic guests, due to the combination of a hydrophobic cavity and negatively charged carbonyl portals. nih.govchemrxiv.org The positively charged nitrogen of the this compound cation could strongly interact with the carbonyl portals of cucurbit[n]urils, particularly cucurbit researchgate.neturil (CB researchgate.net), which has a suitably sized cavity for aromatic cations. nih.gov These interactions are typically characterized by very high binding constants. mdpi.com
Self-Assembly of this compound Salts
The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of materials science. researchgate.net Quinolinium salts, due to their planar aromatic structures and potential for π-π stacking and electrostatic interactions, can self-assemble in solution and in the solid state. rsc.org The nature of the counter-ion (anion) plays a significant role in directing the three-dimensional arrangement of the quinolinium cations in the crystal lattice. rsc.org
Studies on related dimethylquinolinium salts have shown the formation of extensive three-dimensional supramolecular networks stabilized by a variety of non-covalent interactions, including hydrogen bonding (if suitable functional groups are present) and π-π stacking between the quinoline rings. rsc.org The aggregation of quinolinium salts in solution, particularly in mixtures of solvents like THF and water, can lead to phenomena such as aggregation-induced emission (AIE), where the molecules become highly fluorescent upon forming aggregates. researchgate.net This suggests that this compound salts also have the potential to form various self-assembled structures, from simple dimers to more complex aggregates, influenced by concentration, solvent, and the associated anion.
Photophysical Properties and Luminescence of 1,6 Dimethylquinolinium and Its Functional Derivatives
Solvatochromic Behavior and Environmental Sensitivity of 1,6-Dimethylquinolinium Dyes
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a prominent feature of many quinolinium derivatives. nih.gov These dyes, often possessing a push-pull electronic structure, exhibit intramolecular charge transfer (ICT), and their highly polarized excited states are sensitive to the surrounding environment. nih.gov An increase in solvent polarity typically leads to a red shift in the emission spectrum of these dyes. nih.gov
For instance, some quinoline-based donor-acceptor compounds show a significant bathochromic shift (a shift to longer wavelengths) in their photoluminescence with increasing solvent polarity, which is indicative of the charge-transfer character of the emission. rsc.org This sensitivity to the microenvironment has been harnessed in the development of fluorescent probes that can report on local polarity and hydration. nih.govnih.gov In some cases, a reversal of solvatochromism, known as inverted solvatochromism, has been observed in specific solvent polarity ranges. researchgate.netrsc.org This behavior is often dictated by the interplay of the electron-donor and electron-acceptor groups within the molecule and their interactions with different types of solvents. researchgate.net
The solvatochromic properties are influenced by factors inherent to the dye molecule, such as the equilibrium of resonance structures and the effects of substituents, as well as by the properties of the solvent, including its polarity and ability to stabilize charges. researchgate.net
Fluorescence and Phosphorescence Characteristics of Quinolinium Systems
Quinolinium systems are well-known for their fluorescence properties. mdpi.com The fluorescence of these compounds can be significantly influenced by various factors, including structural modifications and the surrounding environment. For example, protonation of the quinoline (B57606) nucleus can lead to a substantial enhancement of fluorescence intensity. rsc.org This is often attributed to a change in the nature of the excited state. rsc.org
The quantum yields of quinolines in their native state can be low, but protonation can increase the fluorescence quantum yield significantly. rsc.org Some 7-amino-1-methyl quinolinium-based probes, for instance, are highly fluorescent with quantum yields in the range of 0.6 to 0.8 and fluorescence lifetimes around 12–13 nanoseconds. acs.orgnih.gov
While fluorescence is the more commonly observed emission from quinolinium systems, phosphorescence, which arises from a triplet excited state, is also possible. researchgate.netslideshare.net The observation of phosphorescence is often dependent on the medium, being more readily observed in frozen or rigid media where non-radiative decay pathways are suppressed. researchgate.net In some cases, the interplay between fluorescence and phosphorescence can be tuned, for instance, by the choice of counterion in quinolinium salts, which can promote intersystem crossing to the triplet state. rsc.org The suppression of molecular vibrations is a key strategy for enhancing room-temperature phosphorescence (RTP) in organic molecules. pku.edu.cn
Excited State Dynamics and Intramolecular Charge Transfer Phenomena (PICT, TICT)
The photophysical behavior of this compound and its derivatives is governed by their excited-state dynamics, which often involve intramolecular charge transfer (ICT). nih.govmdpi.com Upon photoexcitation, these molecules can undergo a redistribution of electron density, leading to a highly polarized excited state. This process can be accompanied by structural reorganizations, such as the twisting of chemical groups, leading to a Twisted Intramolecular Charge Transfer (TICT) state, or by the planarization of the molecular structure, resulting in a Planar Intramolecular Charge Transfer (PICT) state. mdpi.com
The formation of these different excited states is influenced by factors such as the electron-donating and -accepting strength of the substituents and the polarity of the solvent. mdpi.com For example, in some donor-π-acceptor systems with a quinolinium acceptor, the excited-state geometries are found to be planar in low-polarity media and twisted in high-polarity media. nih.gov The fluorescence efficiency often decreases as the solvent polarity increases, which is consistent with the formation of a non-radiative twisted state. nih.gov
Influence of Structural Modifications and Counterions on Photoluminescence Properties
The photoluminescence of quinolinium compounds can be finely tuned through structural modifications and the choice of counterion.
Structural Modifications:
Substituents: The position and electronic nature of substituents on the quinolinium ring have a profound impact on the photophysical properties. uantwerpen.be For example, introducing electron-donating groups can enhance intramolecular charge transfer, leading to red-shifted absorption and emission. uantwerpen.be
Functionalization: The synthesis of functionalized derivatives allows for the targeted modulation of properties. For instance, creating donor-acceptor compounds by linking an electron-donor to the quinolinium acceptor can lead to materials with interesting nonlinear optical properties. rsc.org
Quaternization: The process of quaternizing the nitrogen atom in the quinoline ring significantly affects the electronic structure and, consequently, the photoluminescence. rsc.org Methylation of the quinoline unit can cause a substantial red shift in the emission color. rsc.org
Counterions: The counterion associated with the cationic quinolinium moiety can also influence its photoluminescent behavior. rsc.org
Heavy-Atom Effect: Halide anions like bromide and iodide can enhance phosphorescence efficiency by promoting intersystem crossing from the singlet to the triplet state due to the heavy-atom effect. rsc.orgtheinstituteoffluorescence.com This can lead to a decrease in fluorescence intensity. theinstituteoffluorescence.com
Fluorescence Quenching: Counterions can act as collisional quenchers of fluorescence. theinstituteoffluorescence.com Displacement of quenching counterions, such as chloride, from around the quinolinium sensor can lead to a significant increase in fluorescence intensity. researchgate.net
Solid-State Emission: In the solid state, the interactions between the quinolinium cation and the counterion can significantly affect the emission properties. rsc.org Different anions can lead to different packing modes and photophysical behaviors, sometimes switching between thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP). rsc.org
The following table summarizes the effects of different counterions on the photoluminescence of quinolinium dyes based on available data.
| Counterion | Observed Effect on Photoluminescence | Reference |
| Bromide (Br⁻) | Can induce TADF with some RTP; may cause heavy-atom quenching. | rsc.org |
| Tetrafluoroborate (BF₄⁻) | Can lead to RTP with long-lived afterglow. | rsc.org |
| Hexafluorophosphate (PF₆⁻) | Can lead to RTP with long-lived afterglow; may enhance solid-state fluorescence. | rsc.org |
| Chloride (Cl⁻) | Can act as a collisional quencher of fluorescence. | theinstituteoffluorescence.comresearchgate.net |
| Iodide (I⁻) | Can enhance phosphorescence efficiency through the heavy-atom effect. | theinstituteoffluorescence.com |
Quantum Yield Measurements and Luminescence Efficiency Studies
The efficiency of the luminescence process in this compound and its derivatives is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. shimadzu.eu
Determining the quantum yield is crucial for evaluating the performance of these compounds as fluorescent probes and in other applications. rsc.org It is often measured relative to a well-characterized fluorescence standard, such as 9,10-diphenylanthracene. rsc.orgacs.org
The quantum yield of quinolinium-based dyes can vary significantly depending on their molecular structure and environment. For example, the fluorescence quantum yields of some 7-amino-1-methyl quinolinium-based probes are high, in the range of 0.7–0.8 in their protonated state. acs.orgnih.gov However, deprotonation can lead to quenching and a decrease in the quantum yield. acs.orgnih.gov
Factors that influence the quantum yield include:
Solvent Polarity: For many push-pull quinolinium dyes, the fluorescence quantum yield decreases with increasing solvent polarity. nih.gov This is often attributed to the stabilization of non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states. mdpi.com
Structural Rigidity: Molecules with more rigid structures tend to have higher quantum yields because non-radiative decay through molecular vibrations and rotations is suppressed. wiley.com This is the principle behind aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state leads to enhanced fluorescence. rsc.org
Protonation State: As mentioned earlier, the protonation of the quinoline nitrogen can lead to a dramatic increase in the fluorescence quantum yield. rsc.org
Presence of Quenchers: Species such as halide ions can quench the fluorescence, thereby reducing the quantum yield. theinstituteoffluorescence.com
The following table presents some reported fluorescence quantum yields for various quinolinium derivatives to illustrate the range of efficiencies observed.
| Compound/System | Condition | Fluorescence Quantum Yield (ΦF) | Reference |
| 1-methyl-7-amino-quinolinium-based probes (protonated) | Aqueous media | 0.6 - 0.8 | acs.orgnih.gov |
| Benzo[h]quinoline | Native state | 0.15 | rsc.org |
| Isoquinoline | Native state | < 0.01 | rsc.org |
| Acridine | Native state | < 0.01 | rsc.org |
| Benzoxazole substituted cyanine (B1664457) dye (BOXTO) | Bound to mixed sequence DNA | 0.52 | nih.gov |
| Indolium and quinolinium styryl dyes | In buffer solution | Very low | wiley.com |
| Indolium and quinolinium styryl dyes | In glycerol (B35011) (high viscosity) | >100-fold increase | wiley.com |
Emerging Applications and Interdisciplinary Research of 1,6 Dimethylquinolinium Based Materials
Materials Science Applications of Quinolinium Derivatives
Quinolinium derivatives are a versatile class of compounds with significant applications in materials science, ranging from electronics to advanced functional materials. fiveable.meontosight.aibenthamdirect.com Their unique electronic and optical properties, which can be fine-tuned through synthetic modification, make them prime candidates for next-generation technologies. researchgate.net The introduction of functional groups to the quinoline (B57606) core allows for the engineering of materials with specific characteristics, such as enhanced nonlinear optical (NLO) responses and tailored conductivity. researchgate.netwiley.com
Quinolinium-based compounds are increasingly investigated for their use in optoelectronic materials, where their distinct optical and electrical properties are advantageous. fiveable.meontosight.ai These materials are promising for applications in devices like light-emitting diodes (LEDs) and solar cells. ontosight.aifrontiersin.org The stable, luminescent complexes that quinolinium derivatives can form are central to their function in photonic devices. ontosight.ai
Research has demonstrated that organic ionic crystals based on quinolinium derivatives can serve as efficient nonlinear optical (NLO) materials. researchgate.netwiley.com For instance, quinolinium 4-aminobenzoate (B8803810) (ABAQ) has been identified as a promising third-order NLO material suitable for optical limiting and switching applications. wiley.com Its second harmonic generation (SHG) efficiency was found to be 90% of that of the standard potassium dihydrogen phosphate. wiley.com Similarly, derivatives like quinolinium-iodide show significant second-order NLO responses in their crystalline form. researchgate.net
The electron-withdrawing strength of the quinolinium core is a key factor in its photonic potential. Studies comparing N-methylquinolinium derivatives with the widely-used N-methylpyridinium have shown that dimethylquinolinium groups, such as 1,2- and 1,4-dimethylquinolinium, possess a greater electron-accepting character. researchgate.net This enhanced property leads to remarkably large first hyperpolarizability values, making them superior candidates for photonic applications. researchgate.net The synthesis of polycyclic quinolinium compounds through methods like rhodium(III)-catalyzed C-H activation has yielded materials with intense fluorescence, indicating their potential use in optoelectronics. nih.gov Further modifications, such as fluorination of the quinolinium cation, have been explored to create advanced electro-optic crystals for applications like terahertz (THz) wave generation. researchgate.net
Table 1: Optoelectronic Properties of Selected Quinolinium Derivatives
| Compound/Class | Key Finding | Potential Application | Reference(s) |
|---|---|---|---|
| Quinolinium 4-aminobenzoate (ABAQ) | Exhibits third-order NLO properties; SHG efficiency is 90% of KDP. | Optical limiting, switching | wiley.com |
| 1,2- and 1,4-Dimethylquinolinium | Stronger electron-accepting character than pyridinium (B92312) analogues. | Photonics | researchgate.net |
| Quinolinium-Iodide Derivatives | Exhibit second-order NLO response in crystalline form. | Nonlinear optics | researchgate.net |
| Polycyclic Quinoliniums | Intense fluorescence observed in some synthesized salts. | Optoelectronic materials | nih.gov |
| Fluorinated HM_FQ-T Crystals | State-of-the-art second-order NLO response. | Terahertz (THz) wave generation | researchgate.net |
The quinoline skeleton is a core component in many dyes due to its light-absorbing properties. ontosight.ai Quinolinium-based cyanine (B1664457) dyes, in particular, are an important class of organic molecules used in medicine and engineering, noted for their stability and high molar extinction coefficients. sci-hub.seresearchgate.net The synthesis of the first cyanine dye, Quinoline Blue, involved heating a quinoline distillate with amyl iodide. sci-hub.se Modern synthetic methods, including microwave-assisted techniques, have enabled the rapid and high-yield production of quinolinium salts for dye synthesis. researchgate.net
Quinolinium derivatives are crucial as precursors for cyanine dyes. wikipedia.org Specifically, 2- and 4-methyl derivatives of quinoline are common starting materials. wikipedia.org Dicyanin, a blue dye, is prepared from the reaction of dimethylquinolinium salts with potassium hydroxide (B78521) and atmospheric oxygen. quora.com These dyes have applications as photosensitizers in photography and other fields. sci-hub.segoogle.com
In the field of renewable energy, quinolinium derivatives have been incorporated into sensitizers for dye-sensitized solar cells (DSSCs). Electron-rich heterocyclic groups like quinolinium have been joined into the structure of squaraine (SQ) dyes to create sensitizers that absorb light at longer wavelengths. iaamonline.org For example, modifying an indolium-based SQ-dye to a quinoline-based one extended the spectral response of the solar cell into the long-wavelength region up to 1050 nm. iaamonline.org
Furthermore, certain 2-quinolinium dicarbocyanine dyes have been developed as photosensitizers capable of DNA photocleavage upon irradiation with near-infrared (NIR) light. researchgate.netmdpi.com A brominated pentamethine cyanine dye containing a quinolinium ring generates hydroxyl radicals under illumination (707–759 nm), leading to efficient DNA cleavage. mdpi.comnih.gov This property suggests potential applications in photodynamic therapy, where sensitizing agents are activated by long-wavelength light, which offers better tissue penetration. mdpi.comnih.gov
The application of 1,6-dimethylquinolinium and its close relatives in microdispensing and rapid prototyping is an emerging area primarily linked to their use in photosensitive materials. Quinolinium derivatives, such as dimethylquinolinium chloride, have been utilized as spectral sensitizers in photographic emulsions. google.com In such processes, these compounds enhance the sensitivity of silver halide crystals to specific wavelengths of light. This function is foundational to photolithography and other photo-based prototyping techniques where precise, light-induced material changes are required. While direct reports on "microdispensing" are scarce, the role of quinolinium salts as sensitizers in photographic and related imaging technologies underscores their potential as functional components in processes that demand high-resolution spatial patterning.
Analytical Chemistry Probes and Sensors
Quinolinium-based fluorescent probes are highly valued in analytical chemistry for their ability to detect a variety of chemical species. ontosight.aibenthamdirect.com Their fluorescence can be modulated by interactions with specific analytes, enabling quantitative detection, often at very low concentrations. acs.org
A significant application is the detection of anions. Researchers have developed water-soluble quinolinium boronic acid fluorescent probes that are sensitive to halides (fluoride, chloride, bromide, iodide) and cyanide. benthamdirect.comresearchgate.net These probes combine the known halide-sensing capability of the quinolinium nucleus with the anion-binding boronic acid moiety. researchgate.net Some of these probes enable ratiometric and colorimetric detection of fluoride (B91410) and cyanide at visible wavelengths. benthamdirect.com They are capable of sensing important halides at physiological concentrations and cyanide at its lethal threshold level. benthamdirect.comresearchgate.net A quinolinium-based fluorescent probe has also been developed for the ultrafast detection of bisulfite, with applications in food analysis via smartphone and in bioimaging. bsb-muenchen.de
Beyond anions, quinolinium derivatives are effective pH sensors. acs.orgacs.org Probes based on the 1-methyl-7-amino-quinolinium fluorophore are particularly suitable for monitoring pH in aqueous media, including at high pH values (up to 13), using fluorescence lifetime imaging (FLIM). acs.orgacs.org These probes are highly water-soluble, photostable, and exhibit a high fluorescence quantum yield, making them excellent for spatiotemporal pH imaging in dynamic chemical systems. acs.org
Additionally, quinolinium-based fluorescent sensors have been designed for monosaccharide detection. nih.gov These probes incorporate a boronic acid moiety as a glucose-chelating group and the 6-methoxyquinolinium nucleus as the fluorescent reporter. nih.gov The quaternary nitrogen of the quinolinium ring lowers the pKa of the probe and stabilizes the complex formed with sugar, increasing its affinity for glucose. nih.gov These sensors are being developed for applications such as continuous glucose monitoring. nih.gov
Bio-imaging and Fluorescence Probes for Biological Research
Quinoline-based fluorescent probes are indispensable tools in biological research and medical diagnostics due to their favorable photophysical properties and ability to function within complex biological environments. crimsonpublishers.com These probes allow for the non-invasive, real-time visualization of cellular structures and dynamic molecular processes with high sensitivity. crimsonpublishers.commdpi.com
Derivatives of quinolinium have been engineered to create probes for a wide range of biological targets. crimsonpublishers.com For example, quinoline-based multiphoton fluorescent probes have been synthesized for the selective detection of lipid droplets in living cells, offering advantages like deeper tissue penetration and lower phototoxicity. crimsonpublishers.com In the context of neurodegenerative diseases, water-soluble quinoline-malononitrile near-infrared (NIR) probes have been reported for imaging amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease, both in vitro and in brain tissue sections. crimsonpublishers.com A dual-functional NIR fluorescent probe based on a quinolinium scaffold, QM12, was designed for the simultaneous imaging of Aβ aggregates and changes in mitochondrial pH. nih.gov
The unique properties of quinolinium dyes are also exploited in photodynamic therapy (PDT). Symmetrical 4-quinolinium carbocyanine dyes can sensitize DNA photocleavage with near-infrared light. mdpi.com A 2-quinolinium-based pentamethine cyanine dye was shown to be taken up by ovarian carcinoma cells and, upon irradiation, significantly reduced cell viability, highlighting its potential as a photosensitizing agent for cancer therapy. mdpi.comnih.gov
Furthermore, quinolinium-based probes are used for dynamic monitoring within live cells. researchgate.net Quinolizinium-based fluorescent probes, which are structurally related to quinolinium, have been developed to image pH changes in live cells, exhibiting a "turn-on" fluorescence response upon acidification. researchgate.net The high quantum yield, photostability, and inherent water solubility of fluorophores like 1-methyl-7-amino-quinolinium make them exceptionally well-suited for developing lifetime probes for fluorescence lifetime imaging microscopy (FLIM) in biological systems. acs.org
Table 2: Applications of Quinolinium-Based Probes in Biological Research
| Probe Type | Target Analyte/Process | Key Feature(s) | Application Area | Reference(s) |
|---|---|---|---|---|
| Multiphoton Fluorescent Probe | Lipid Droplets | Deep tissue penetration, low phototoxicity | Live-cell imaging | crimsonpublishers.com |
| Quinoline-Malononitrile NIR Probe | Aβ Aggregates | Water-soluble, NIR emission | Alzheimer's research | crimsonpublishers.com |
| Quinolinium Probe QM12 | Aβ Aggregates & Mitochondrial pH | Dual-functional, NIR fluorescence | Alzheimer's research | nih.gov |
| 2-Quinolinium Dicarbocyanine Dye | DNA | NIR photosensitizer, generates hydroxyl radicals | Photodynamic Therapy | mdpi.comnih.gov |
| Quinolizinium-based Probe | Intracellular pH | "Turn-on" fluorescence upon acidification | Live-cell imaging | researchgate.net |
| 1-Methyl-7-amino-quinolinium Probe | pH | High quantum yield, suitable for FLIM | Dynamic pH monitoring | acs.org |
Role as Precursors and Intermediates in Complex Organic Synthesis
Quinoline and its activated form, the quinolinium salt, are fundamental building blocks in organic synthesis. fiveable.mebenthamdirect.com They serve extensively as precursors and intermediates for constructing a variety of organic molecules, from pharmaceuticals to complex heterocyclic systems. researchgate.netontosight.ainumberanalytics.com The reactivity of the quinolinium ring system allows for its effective use in annulation reactions, where new rings are fused onto the quinoline core. researchgate.netthieme-connect.com
Quinolinium salts are readily synthesized and can be employed in diverse transformations. researchgate.netthieme-connect.com One classic method to form the quinoline core itself is the Skraup synthesis, which can use alkynes as starting materials. fiveable.me Once formed, N-alkyl quinolinium salts can react with a range of partners—including alkenes, alkynes, and diketones—to build diverse molecular frameworks, often through cycloaddition pathways. researchgate.net
Recent synthetic methodologies have focused on using quinolinium zwitterions (inner salts) in cyclization reactions. mdpi.com For example, quinolinium 1,4-zwitterions can undergo (2+1) and (5+1) cycloaddition cascades with sulfoxonium ylides to produce complex cyclopropane-fused pyrazino[1,2-a]quinolines with high diastereoselectivity. mdpi.com These reactions showcase the utility of quinolinium salts as synthons that can provide multiple atoms for the construction of new rings.
The versatility of these intermediates is further highlighted by their use in synthesizing other important scaffolds. For instance, quinolinium salts can be transformed into synthetically useful 3-(2-hydroxy-benzoyl)quinolin-4-ones. researchgate.net Moreover, the oxidation of quinoline yields quinolinic acid, a precursor to herbicides. wikipedia.org This broad reactivity and accessibility make quinolinium derivatives indispensable intermediates for synthetic chemists aiming to build complex molecular architectures. numberanalytics.comrsc.org
Design and Development of New Chemical Entities as Scaffolds for Research
The quinoline core is recognized as a privileged scaffold in medicinal chemistry and materials science due to its versatile chemical properties and the wide range of biological and photophysical activities exhibited by its derivatives. nih.govuantwerpen.be The quaternization of the quinoline nitrogen to form a quinolinium salt enhances its electron-accepting properties, making it a particularly attractive building block for new functional molecules. uantwerpen.beresearchgate.net The this compound cation, specifically, serves as a robust and adaptable scaffold for developing novel chemical entities, leveraging the reactivity of its methyl groups for strategic molecular elaboration.
The design of new molecules from the this compound scaffold primarily exploits the enhanced acidity and reactivity of the methyl group at the C2 position. This reactivity is a direct consequence of the strong electron-withdrawing effect of the positively charged nitrogen atom within the aromatic ring. nih.gov The foundational step in utilizing this scaffold is the synthesis of the this compound salt itself, typically achieved through the N-alkylation of 6-methylquinoline (B44275). For instance, reacting 6-methylquinoline with a methylating agent like methyl 4-methylbenzenesulfonate (B104242) yields the this compound 4-methylbenzenesulfonate salt, a key intermediate for further derivatization. uantwerpen.be
The most common and effective strategy for building new chemical entities from this scaffold is the Knoevenagel-type condensation reaction. google.com In this process, the activated C2-methyl group of the this compound salt reacts with a diverse range of aldehydes, often in the presence of a basic catalyst such as piperidine (B6355638), to form a new carbon-carbon double bond. google.com This reaction links the quinolinium core to other molecular fragments via a vinyl bridge, creating extended π-conjugated systems. The properties of the resulting molecule can be systematically tuned by varying the structure of the aldehyde reactant.
This synthetic versatility allows for the rational design of new molecules for specific applications. For example, in the field of photonics, the this compound cation is used as a potent electron-acceptor moiety in push-pull chromophores. uantwerpen.bemdpi.com By condensing it with an electron-donating aldehyde, such as 4-(dimethylamino)benzaldehyde, a molecule with a Donor-π-Acceptor (D-π-A) architecture is formed. nih.govacs.org In these systems, the dimethylamino group acts as the electron donor, the vinyl bridge and aromatic rings form the π-conjugated system, and the this compound core serves as the strong acceptor. This design leads to significant intramolecular charge transfer, resulting in materials with large second-order nonlinear optical (NLO) responses, which are highly desirable for applications in optoelectronics and telecommunications. uantwerpen.bemdpi.com
In the realm of medicinal chemistry and biological research, the this compound scaffold is employed to generate complex heterocyclic compounds for screening libraries. nih.govontosight.ai An example is the synthesis of 2-{[1-ethylthieno[2,3-e] nih.govontosight.aibenzothiazol-2(1H)-yliden]methyl}-1,6-dimethylquinolinium, a complex molecule identified in chemical databases for drug discovery. ontosight.ai This entity is created by condensing the this compound core with a sophisticated heterocyclic aldehyde. The resulting molecules, featuring the quinolinium moiety linked to other pharmacologically relevant structures, are of interest for screening in various therapeutic areas, including oncology and infectious diseases. nih.govontosight.ai Furthermore, related quinolinium derivatives have been designed as fluorescent probes for recognizing specific biological structures like G-quadruplex DNA. researchgate.net
The following table summarizes representative examples of new chemical entities designed and developed using the this compound scaffold.
Interactive Data Table: Derivatives of the this compound Scaffold
| Reactant (Aldehyde) | Resulting Derivative Structure | Intended Research Application | Reference |
| 4-(dimethylamino)benzaldehyde | 4-(4-(dimethylamino)styryl)-1,6-dimethylquinolinium | Photonics, Nonlinear Optics (NLO) | uantwerpen.be |
| 1-ethylthieno[2,3-e] nih.govontosight.aibenzothiazole-2-carbaldehyde derivative | 2-{[1-ethylthieno[2,3-e] nih.govontosight.aibenzothiazol-2(1H)-yliden]methyl}-1,6-dimethylquinolinium | Drug Discovery, Chemical Screening | ontosight.ai |
| 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | 2-[(E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-1,6-dimethylquinolinium derivative | Bioactive Compounds | google.com |
This targeted approach, starting from a well-defined and reactive core like this compound, allows chemists to efficiently generate diverse and complex molecules, accelerating the discovery of new materials and potential therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
